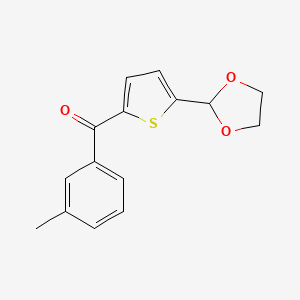

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene (5-DMT) is a heterocyclic compound composed of a 5-membered dioxolane ring and a 2-methylbenzoylthiophene side chain. It is a novel compound synthesized by researchers in 2018, and is increasingly being studied for its potential in a variety of scientific applications.

Aplicaciones Científicas De Investigación

Metal Ion Reactivity

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, a thiophene derivative, has been explored in the context of metal ion reactivity. Thiophene derivatives are known to react with various metal ions, leading to potential applications in coordination chemistry and material sciences (Salameh & Tayim, 1983).

Pharmaceutical Research

Thiophene derivatives, including those similar to 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, have been synthesized and evaluated for their potential as dual antidepressant drugs. Their interaction with serotonin receptors and serotonin transporter highlights their importance in pharmaceutical research (Orus et al., 2002).

Antimicrobial and Antifungal Applications

Recent studies have synthesized new thiophene-containing compounds, demonstrating significant antimicrobial and antifungal activities. This indicates the potential of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).

Material Science and Luminescence

Thiophene derivatives have been used in the synthesis of luminescent materials. Their non-covalent complexes exhibit significant photoluminescence, which is relevant for applications in material sciences, particularly in the development of luminescent materials and sensors (Osterod et al., 2001).

Electrochemical Applications

Thiophene derivatives have been incorporated into novel polymers for electrochemical applications. Their unique properties, such as electrochromism, make them suitable for use in electrochromic devices and other electronic applications (Hu et al., 2019).

Anti-Tumor Research

Studies have also explored thiophene derivatives for their anti-tumor properties. Synthesizing novel compounds containing thiophene moieties has shown promising results against specific cancer cell lines, suggesting potential applications in cancer treatment (Gomha et al., 2016).

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICQSLOKMCAJDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641923 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene | |

CAS RN |

898773-20-1 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)